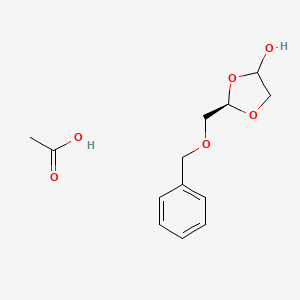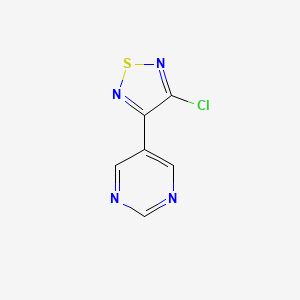
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine typically involves the reaction of 4-chloro-1,2,5-thiadiazole with a pyrimidine derivative. One common method includes the use of a nucleophilic substitution reaction where the chlorine atom on the thiadiazole ring is replaced by a pyrimidine moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or sodium methoxide in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Oxidized Products: Formed by oxidation reactions, potentially leading to sulfoxides or sulfones.
Reduced Products: Formed by reduction reactions, potentially leading to thiols or other reduced forms
Applications De Recherche Scientifique
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine is unique due to the presence of both a thiadiazole and a pyrimidine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets compared to compounds with only one of these rings .
Propriétés
Numéro CAS |
287472-26-8 |
|---|---|
Formule moléculaire |
C6H3ClN4S |
Poids moléculaire |
198.63 g/mol |
Nom IUPAC |
3-chloro-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H3ClN4S/c7-6-5(10-12-11-6)4-1-8-3-9-2-4/h1-3H |
Clé InChI |
XZGFXNIBEVYAOL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)C2=NSN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
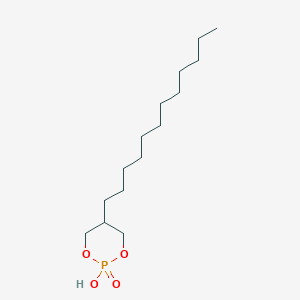
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
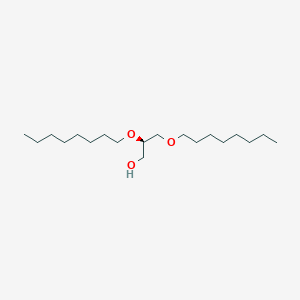
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
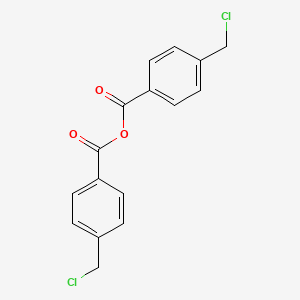
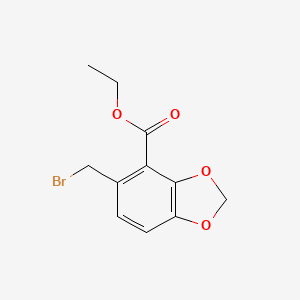
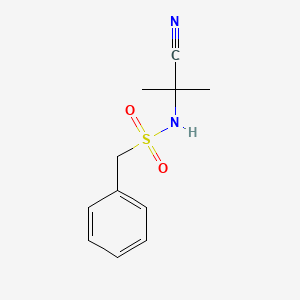

![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
